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Compound of Interest

4-Hydroxyphenylboronic acid
Compound Name:
pinacol ester

Cat. No. B1333624

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-Hydroxyphenylboronic acid pinacol ester (CAS No. 269409-70-3). This compound is a
valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling
reactions, and is also explored for its potential in developing responsive materials.[1] A
thorough understanding of its spectroscopic characteristics is crucial for its identification, purity
assessment, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Hydroxyphenylboronic acid
pinacol ester, based on available experimental and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
'H NMR (Proton NMR):
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.65 Doublet 2H Ar-H (ortho to Boron)
~6.80 Doublet 2H Ar-H (meta to Boron)
~4.90 Singlet 1H Ar-OH
1.33 Singlet 12H -C(CHs)2

Note: The 'H NMR spectrum is consistent with the structure of 4-Hydroxyphenylboronic acid
pinacol ester. The exact chemical shifts can vary slightly depending on the solvent and
concentration.

13C NMR (Carbon-13 NMR):

No direct experimental 13C NMR data for 4-Hydroxyphenylboronic acid pinacol ester was
found in the public domain. The following are estimated chemical shifts based on the analysis
of the closely related compound, 4-methoxyphenylboronic acid pinacol ester, and general
principles of NMR spectroscopy.

Chemical Shift (8) ppm Assighment

~158 C-OH (ipso)

~137 C-H (ortho to Boron)

~115 C-H (meta to Boron)

~125 C-B (ipso, often weak or not observed)
-84 -C(CHs)2

~25 -C(CHs)2

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

~3600-3200 Broad, Strong O-H stretch (phenolic)
~3100-3000 Medium Aromatic C-H stretch
~2980-2850 Strong Aliphatic C-H stretch
~1600, ~1500 Medium-Strong Aromatic C=C stretch
~1360 Strong B-O stretch

~1270 Strong C-O stretch (phenolic)
~1140 Strong C-O stretch (pinacol)
850 Strong Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)

miz Interpretation

220.13 [M]* (Molecular lon)
205.11 [M - CHs]*

163.09 [M - C(CH3)s]*

136.08 [M - OC(CH3)2C(CHs)20]*
94.04 [CeHsOH]*

Note: The fragmentation pattern is predicted based on the structure and common

fragmentation pathways for phenylboronic acid pinacol esters.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 4-Hydroxyphenylboronic acid pinacol ester
is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-de) in a standard 5
mm NMR tube. The solution should be clear and free of particulate matter.

IH NMR Spectroscopy Protocol:

Instrument: 400 MHz NMR Spectrometer

e Solvent: CDCIs

e Temperature: 298 K

e Pulse Program: Standard single-pulse experiment

¢ Number of Scans: 16-64

e Relaxation Delay: 1.0 s

e Spectral Width: -2 to 12 ppm

o Reference: Tetramethylsilane (TMS) at 0.00 ppm

13C NMR Spectroscopy Protocol:

¢ Instrument: 100 MHz NMR Spectrometer

e Solvent: CDCIs

e Temperature: 298 K

e Pulse Program: Proton-decoupled experiment

e Number of Scans: 1024-4096

o Relaxation Delay: 2.0 s

e Spectral Width: 0 to 200 ppm

e Reference: CDClsz at 77.16 ppm
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Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

FT-IR Spectroscopy Protocol:

Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory
e Spectral Range: 4000-400 cm~1

e Resolution: 4 cm~1

e Number of Scans: 32

o Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the
sample measurement.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further
diluted to a final concentration of 1-10 pg/mL with the same solvent, often with the addition of a
small amount of formic acid to promote ionization.[2]

Electrospray lonization-Mass Spectrometry (ESI-MS) Protocol:

Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

« lonization Mode: Positive Electrospray lonization (ESI+)

e Capillary Voltage: 3.5 kV

o Cone Voltage: 30 V

e Source Temperature: 120 °C

o Desolvation Temperature: 350 °C
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e Mass Range: m/z 50-500

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical

process of structure elucidation.
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General workflow for the spectroscopic analysis of a chemical compound.
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Spectroscopic Data

13C NMR:
Aromatic & Aliphatic Carbons,
Quaternary Carbons

H NMR:
Aromatic & Aliphatic Protons,
-OH Proton

IR:
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MS:
Molecular Weight = 220.13
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Structural Interpretation

Presence of a
para-substituted

Presence of a

pinacol boronic ester group

Presence of a
phenolic hydroxyl group

Final Structure

Click to download full resolution via product page

Logical workflow for the elucidation of the structure from spectroscopic data.
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Proposed mechanism for ROS sensing using a phenylboronic acid pinacol ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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